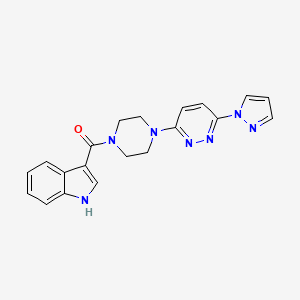

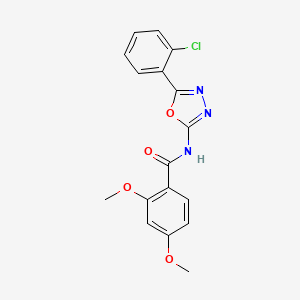

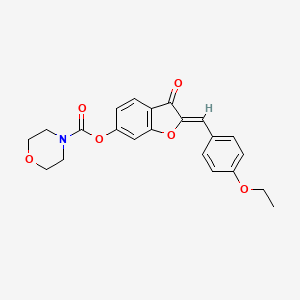

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide" has not been directly studied in the provided papers. However, similar compounds with benzothiophene groups and acetamide moieties have been synthesized and evaluated for various biological activities. These compounds are generally synthesized by acylation reactions involving activated carboxylic acids or their derivatives with amines, often resulting in heterocyclic amide derivatives with potential biological activities .

Synthesis Analysis

The synthesis of related compounds typically involves acylation reactions. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Similarly, other acetamide derivatives are synthesized by reacting amines with activated carboxylic acids or their derivatives in the presence of reagents and catalysts, such as PEG-400 or potassium carbonate . These methods could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, was determined using X-ray crystallography, revealing intermolecular hydrogen bonding patterns . These techniques are crucial for confirming the structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be explored through computational methods such as density functional theory (DFT). For instance, the interactions between N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and DNA bases were examined using DFT, electrophilicity-based charge transfer (ECT) method, and charge transfer analysis . These studies can provide insights into the potential biological interactions of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their acidity constants, can be determined using spectroscopic studies. For example, the pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were measured to understand their protonation states . These properties are important for predicting the behavior of the compound in biological systems.

科学的研究の応用

Antitumor Activity

- Synthesis of benzothiazole derivatives, including compounds structurally related to N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide, has shown potential antitumor activity. For instance, derivatives bearing different heterocyclic rings were evaluated against human tumor cell lines, revealing considerable anticancer activity against certain cancer types (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

- The ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus has been investigated for antibacterial properties. This study found that most compounds exhibited promising antimicrobial activities, indicating the potential of this compound derivatives in developing new antimicrobial agents (Rezki, 2016).

Chemical Reactivity and Interaction Studies

- Detailed spectroscopic characterization and theoretical studies have been conducted on benzothiazole derivatives to understand their reactivity and interaction mechanisms. For example, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, a structurally related compound, was synthesized and characterized to evaluate its antibacterial activity and reactivity properties using experimental and theoretical procedures (Aswathy et al., 2017).

作用機序

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide, also known as Edonerpic, is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

Edonerpic exhibits neuroprotective properties . It has been demonstrated that this compound prevents neurodegeneration induced by the Amyloid-beta protein . The accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease . In addition to these neuroprotective properties, Edonerpic also promotes neurite outgrowth .

Biochemical Pathways

It is known that the compound interacts with the amyloid-beta protein, which is involved in the pathogenesis of alzheimer’s disease . The compound’s neuroprotective properties and its ability to promote neurite outgrowth suggest that it may influence pathways related to neuronal survival and growth .

Result of Action

The primary result of Edonerpic’s action is the prevention of neurodegeneration induced by the Amyloid-beta protein . This leads to a decrease in the progression of Alzheimer’s disease. Additionally, the compound promotes neurite outgrowth, which could contribute to the restoration of neuronal connections in the brain .

特性

IUPAC Name |

N-(1-benzothiophen-5-yl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NOS/c24-22(23-19-11-12-20-18(15-19)13-14-25-20)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,21H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNOGDOXPYFJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)

![ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3009486.png)

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3009491.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B3009498.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B3009504.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)